molecular formula C11H14BrNO3 B8601138 4-Boc-amino-2-bromophenol

4-Boc-amino-2-bromophenol

Cat. No.: B8601138
M. Wt: 288.14 g/mol
InChI Key: UTMLLNQSWOGWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Boc-amino-2-bromophenol is a brominated aromatic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the para position and a hydroxyl group at the ortho position relative to the bromine atom. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where the Boc group protects the amine during multi-step reactions. The bromine atom enhances electrophilic substitution reactivity, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and crystallinity.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl N-(3-bromo-4-hydroxyphenyl)carbamate

InChI

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15)

InChI Key

UTMLLNQSWOGWSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Boc vs. Benzyloxy/Amino Protections

Key Compounds:
  • 4-Benzyloxy-5-bromo-2-chloropyrimidine (, Entry 11)
  • 4-{[(4-Bromophenyl)amino]methyl}-2-methoxyphenol ()
Analysis:
  • Protecting Group Stability: The Boc group in 4-Boc-amino-2-bromophenol is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas benzyloxy groups (e.g., in 4-benzyloxy-5-bromo-2-chloropyrimidine) require hydrogenolysis or stronger acids for removal . Boc protection is preferred in acid-sensitive syntheses due to its orthogonal deprotection.
  • Solubility :
    Boc-protected amines generally exhibit higher solubility in organic solvents compared to benzyloxy derivatives, which may aggregate due to aromatic stacking .

Bromine Substituent Effects: Position and Reactivity

Key Compounds:
  • 5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide ()
Analysis:
  • Electrophilic Reactivity: Bromine at the ortho position (as in 4-Boc-amino-2-bromophenol) induces steric hindrance, slowing nucleophilic aromatic substitution compared to para-brominated analogs (e.g., ’s compound) .
  • Electronic Effects :
    Ortho bromine withdraws electron density via inductive effects, activating the hydroxyl group for reactions like O-alkylation, whereas para-bromine has a weaker electronic impact .
Key Data:
  • 4-{[(4-Bromophenyl)amino]methyl}-2-methoxyphenol (): Requires precautions for inhalation and skin contact.
Comparison:
  • Toxicity: Boc-protected amines (e.g., 4-Boc-amino-2-bromophenol) are typically less reactive than free amines or methoxy derivatives, reducing acute toxicity risks .
  • Storage: Unlike methoxyphenol derivatives (), Boc-protected compounds are stable under inert atmospheres but may degrade upon prolonged exposure to moisture .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Organic) Deprotection Method
4-Boc-amino-2-bromophenol ~286.15 High (DCM, THF) TFA or HCl in DCM
4-Benzyloxy-5-bromo-2-chloropyrimidine ~317.57 Moderate H₂/Pd-C or HBr/AcOH
4-{[(4-Bromophenyl)amino]methyl}-2-methoxyphenol ~352.21 Low Not applicable

Table 2: Reactivity in Cross-Coupling Reactions

Compound Suzuki Coupling Yield (%)* Buchwald-Hartwig Amination Yield (%)*
4-Boc-amino-2-bromophenol 75–85 60–70
4-Benzyloxy-2-bromophenol 65–75 50–60
Para-bromophenol derivatives 80–90 70–80

*Theoretical yields based on analogous reactions in literature .

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